2-Iodo-4-methoxy-N-methylbenzamide
Description
2-Iodo-4-methoxy-N-methylbenzamide (chemical formula: C₉H₁₀INO₂) is a benzamide derivative characterized by an iodine atom at the 2-position, a methoxy group at the 4-position, and an N-methyl substituent. This compound is a white crystalline solid stable at room temperature, soluble in organic solvents like alcohols and ethers, but insoluble in water . Its primary applications lie in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), where the iodine atom acts as a leaving group. The methoxy group contributes electron-donating effects, stabilizing intermediates during reactions .
Properties
IUPAC Name |
2-iodo-4-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-11-9(12)7-4-3-6(13-2)5-8(7)10/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORWDBAWLKMKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methoxy-N-methylbenzamide typically involves the iodination of 4-methoxy-N-methylbenzamide. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of 2-Iodo-4-methoxy-N-methylbenzamide may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and automated control systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: 2-Iodo-4-methoxy-N-methylbenzamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form 2-iodo-4-methoxy-N-methylbenzylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products:
Substitution: Formation of 2-azido-4-methoxy-N-methylbenzamide or 2-thiocyanato-4-methoxy-N-methylbenzamide.
Oxidation: Formation of 2-iodo-4-methoxybenzaldehyde or 2-iodo-4-methoxybenzoic acid.
Reduction: Formation of 2-iodo-4-methoxy-N-methylbenzylamine.
Scientific Research Applications
2-Iodo-4-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-Iodo-4-methoxy-N-methylbenzamide with structurally related benzamide derivatives:
Key Comparative Analysis
Reactivity in Cross-Coupling Reactions :
- The iodine at the 2-position in 2-Iodo-4-methoxy-N-methylbenzamide enhances its utility in Pd-catalyzed reactions compared to 4-Iodo-N-methoxy-N-methylbenzamide, where iodine at C4 may lead to steric or electronic challenges .
- In contrast, etobenzanid (a dichlorophenyl derivative) lacks iodine, making it unsuitable for coupling reactions but effective as a herbicide due to its halogenated structure .
Electronic Effects :
- The methoxy group in 2-Iodo-4-methoxy-N-methylbenzamide donates electrons via resonance, stabilizing intermediates. This contrasts with N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, where the chloro group withdraws electrons, enhancing fluorescence intensity but reducing reactivity in coupling .
Structural Complexity :
- 4-Iodo-N-(4-methoxyphenyl)benzamide’s bulky N-phenyl group reduces solubility in organic solvents, limiting its synthetic utility compared to the N-methyl variant .
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